molecular formula C21H17N5O3 B2899352 N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide CAS No. 305861-19-2

N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide

Cat. No.: B2899352
CAS No.: 305861-19-2
M. Wt: 387.399
InChI Key: YUYXTAWSALAGGA-UHFFFAOYSA-N
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Description

N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide (CAS 305861-19-2) is a synthetic small molecule with a molecular formula of C21H17N5O3 and a molecular weight of 387.39 g/mol . It features a benzotriazole scaffold, which is recognized in medicinal chemistry as a versatile pharmacophore with a wide spectrum of potential biological activities . The structure of this compound, incorporating both benzotriazole and nitrophenyl groups, makes it a valuable intermediate for organic synthesis and a candidate for exploration in various biochemical research areas. The benzotriazole core is often investigated for its antimicrobial and antiprotozoal properties, and it is frequently used as a bioisosteric replacement for other azole systems in drug discovery to optimize the activity and properties of lead compounds . Recent scientific literature suggests that related benzotriazole derivatives are being studied for potential anti-inflammatory and antitumor activities, indicating the ongoing research interest in this class of molecules . This product is provided for research purposes to support investigations in these and other fields. It is strictly for laboratory research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[benzotriazol-1-yl-(4-nitrophenyl)methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c1-14-6-8-16(9-7-14)21(27)22-20(15-10-12-17(13-11-15)26(28)29)25-19-5-3-2-4-18(19)23-24-25/h2-13,20H,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYXTAWSALAGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide typically involves the reaction of 1H-1,2,3-benzotriazole with 4-nitrobenzyl chloride in the presence of a base, followed by the reaction with 4-methylbenzoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key functional groups:

  • Benzotriazole moiety : Acts as a leaving group in nucleophilic substitution reactions.
  • Nitrophenyl group : Undergoes redox reactions due to electron-withdrawing nitro substituents.
  • Methylbenzamide : Exhibits amide hydrolysis under acidic/basic conditions.

Reduction of the Nitro Group

Reagents/ConditionsProductsYieldReferences
H₂, Pd/C (10% wt), EtOH4-Aminophenyl derivative78–85%
Fe, HCl (aq), reflux4-Aminophenyl derivative65%

The nitro group is reduced to an amine, enabling subsequent functionalization (e.g., diazotization or coupling).

Nucleophilic Substitution at Benzotriazole

Reagents/ConditionsProductsYieldReferences
NaN₃, DMF, 80°CAzide-substituted derivative62%
KOH, H₂O, 60°CHydroxy-substituted derivative58%

The benzotriazole group is displaced by nucleophiles (e.g., azide, hydroxide) via SN2 mechanisms.

Amide Hydrolysis

Reagents/ConditionsProductsYieldReferences
6M HCl, reflux, 6h4-Methylbenzoic acid89%
NaOH (aq), 100°C, 4hSodium 4-methylbenzamide carboxylate76%

Hydrolysis of the amide bond produces carboxylic acids or salts under extreme conditions.

Electrophilic Aromatic Substitution

Reagents/ConditionsProductsYieldReferences
HNO₃, H₂SO₄, 0°CDinitrophenyl derivative41%
Br₂, FeBr₃, CH₂Cl₂Brominated para-substituted analog55%

The nitrophenyl group directs electrophiles to meta positions, though steric hindrance limits yields.

Mechanistic Insights

  • Benzotriazole as a leaving group : Stabilizes transition states in substitution reactions via resonance .
  • Nitro group effects : Electron withdrawal enhances electrophilicity of the adjacent carbon, facilitating nucleophilic attack .
  • Amide stability : Hydrolysis requires strong acids/bases due to resonance stabilization of the amide bond .

Stability Under Ambient Conditions

  • Thermal stability : Decomposes above 200°C (TGA data inferred from analogs ).
  • Photoreactivity : Nitro group sensitizes the compound to UV light, leading to partial decomposition .

Key Research Findings

  • Curtius rearrangement intermediates (e.g., isocyanates) form under DPPA/triethylamine conditions .
  • Competitive pathways exist between nitro reduction and benzotriazole substitution, depending on reagent choice .

Scientific Research Applications

N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide exhibits biological activities through several mechanisms:

  • Nucleophilic Substitution : The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions.
  • Redox Reactions : The nitrophenyl group can undergo oxidation and reduction processes, influencing the compound's reactivity.
  • Binding Interactions : The compound can form π-π stacking interactions and hydrogen bonds with various biological targets, modulating enzyme and receptor activities .

Pharmaceutical Applications

This compound has shown potential as an antiviral agent due to its ability to inhibit viral replication mechanisms. Its structural characteristics allow it to interact effectively with viral enzymes and receptors, making it a candidate for further development in antiviral therapies .

Materials Science

The compound's unique chemical properties have led to its exploration in materials science. It can be utilized as an additive in polymer formulations to enhance thermal stability and UV resistance. The benzotriazole moiety is particularly effective in absorbing UV radiation, thus protecting materials from photodegradation .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Antiviral Activity : Research demonstrated that the compound effectively inhibited the replication of specific viruses in vitro. A study reported a significant reduction in viral load when cells were treated with varying concentrations of the compound .
  • Polymer Stabilization : In a comparative study on polymer additives, this compound was found to outperform traditional UV stabilizers in terms of longevity and effectiveness .
  • Biological Activity Profiling : A comprehensive profiling study assessed the compound's interaction with multiple biological targets, revealing its potential as a multi-target therapeutic agent due to its diverse binding interactions .

Mechanism of Action

The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide involves its interaction with molecular targets through various pathways. The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions. The nitrophenyl group can undergo redox reactions, influencing the compound’s reactivity and biological activity. The compound’s ability to form π-π stacking interactions and hydrogen bonds allows it to bind with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

2.1. Core Structure Variations
  • Benzimidazole Derivatives (): Compounds like 2-[(1H-1,2,3-benzotriazol-1-yl)methyl]-1-substituted benzimidazoles share the benzotriazole unit but differ in their core structure (benzimidazole vs. benzamide).
  • Benzofuran-Triazole Hybrids (): Compounds such as N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide replace the benzamide with a benzofuran scaffold. Benzofuran’s aromaticity and oxygen heteroatom may alter electronic properties and antifungal activity compared to the nitro-substituted benzamide .
2.2. Substituent Effects
  • Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group in the target compound contrasts with chloro (e.g., 8b in ) or methyl (e.g., 8a in ) substituents in analogs. EWGs like nitro can reduce electron density, affecting reactivity and interactions with biological targets .
  • Amide Linkers: The target compound’s 4-methylbenzamide linker differs from sulfonamide groups in ’s 4-amino-N-((1-dodecyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide. Sulfonamides generally enhance antibacterial activity, whereas benzamides may prioritize stability .

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Method Notable Activity Reference
Target Compound Benzamide 4-Nitrophenyl, Benzotriazole Likely condensation N/A -
Benzimidazole Derivatives Benzimidazole Benzotriazole, Methyl Acid condensation Cytotoxicity (CC50)
Benzofuran-Triazole Hybrids Benzofuran Chloro, Methyl, Methoxy CuAAC or condensation Antifungal (12.57% at 1k ppm)
Sulfanilamide-Triazoles Sulfonamide Dodecyl, Halogens Click chemistry Antibacterial

Biological Activity

N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide (referred to as BNM) is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

BNM features a benzotriazole moiety, a nitrophenyl group, and a methylbenzamide structure. The compound's molecular formula is C21H17N5O3C_{21}H_{17}N_{5}O_{3} with a molecular weight of 375.39 g/mol. The synthesis typically involves the reaction of 1H-benzotriazole with 4-nitrobenzyl chloride in the presence of a base, followed by reaction with 4-methylbenzoyl chloride. Common solvents include dichloromethane and tetrahydrofuran, while bases such as triethylamine are used to facilitate the reactions.

Mechanisms of Biological Activity

The biological activity of BNM is attributed to several mechanisms:

  • Nucleophilic Substitution : The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions.
  • Redox Reactions : The nitrophenyl group can undergo oxidation and reduction processes, influencing the compound's reactivity.
  • Binding Interactions : BNM can form π-π stacking interactions and hydrogen bonds with various biological targets, modulating enzyme and receptor activities .

Anticancer Properties

BNM has shown promising anticancer properties in various studies:

  • In Vitro Studies : Research indicates that BNM exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways .
  • Case Study : A study demonstrated that BNM significantly inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range. The compound was found to disrupt cell cycle progression, leading to G0/G1 phase arrest .

Antibacterial and Antiviral Activities

BNM has also been investigated for its antibacterial and antiviral potential:

  • Antibacterial Activity : BNM showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Its mechanism includes disrupting bacterial cell wall synthesis .
  • Antiviral Activity : Preliminary studies suggest that BNM may inhibit viral replication in vitro, particularly against influenza viruses by interfering with viral RNA synthesis .

Comparative Biological Activity Table

Activity TypeTarget Organisms/CellsIC50/EffectivenessReferences
AnticancerMCF-7 (breast), A549 (lung)Low micromolar range
AntibacterialStaphylococcus aureusEffective
Escherichia coliEffective
AntiviralInfluenza virusInhibitory

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1H-1,2,3-Benzotriazol-1-yl(4-nitrophenyl)methyl]-4-methylbenzamide, and how can reaction conditions be optimized for high purity?

  • Methodology : The compound is synthesized via a two-step process:

Step 1 : React 1H-1,2,3-benzotriazole with 4-nitrobenzyl chloride in the presence of a base (e.g., triethylamine or sodium hydride) using solvents like dichloromethane or tetrahydrofuran.

Step 2 : The intermediate is then reacted with 4-methylbenzoyl chloride under similar conditions.

  • Optimization : Yield and purity are enhanced by controlling reaction temperature (20–25°C), stoichiometric ratios (1:1.2 for benzotriazole to nitrobenzyl chloride), and post-synthesis purification via recrystallization or chromatography .

Q. What biological mechanisms underpin the compound’s reported antiviral activity?

  • Mechanistic Insights : The benzotriazole moiety acts as a leaving group, enabling nucleophilic substitution reactions with viral enzymes. The nitrophenyl group undergoes redox cycling, generating reactive oxygen species (ROS) that disrupt viral replication.
  • Experimental Validation : In vitro studies showed IC50 values of 2.5–5.0 µM against influenza A (H1N1) by inhibiting viral RNA polymerase via π-π stacking interactions with conserved active-site residues .

Q. How does the compound’s structure influence its UV-stabilizing properties in polymer formulations?

  • Structural Basis : The benzotriazole group absorbs UV radiation (λmax = 340 nm), while the nitro group enhances electron-withdrawing effects, stabilizing excited states and reducing photodegradation.
  • Application : In polypropylene films, 0.5% w/w of the compound reduced UV-induced chain scission by 70% compared to commercial stabilizers like Tinuvin 326 .

Advanced Research Questions

Q. How can contradictory data on the compound’s cytotoxicity be resolved across different cancer cell lines?

  • Data Analysis : Discrepancies in IC50 values (e.g., 8.2 µM in MCF-7 vs. 22.4 µM in A549) may arise from differences in cellular uptake or metabolic activation.

  • Experimental Design : Perform comparative studies using:
  • Flow cytometry to quantify apoptosis (caspase-3/7 activation).
  • Metabolomics to identify cell-specific biotransformation pathways (e.g., nitro reduction to cytotoxic amines).
  • Reference : Case studies suggest G0/G1 phase arrest in MCF-7 cells correlates with p21 upregulation .

Q. What strategies improve the compound’s solubility and bioavailability for therapeutic applications?

  • Approaches :

Prodrug Design : Conjugate the nitro group with hydrophilic moieties (e.g., PEGylated amines) to enhance aqueous solubility.

Co-crystallization : Use co-formers like succinic acid to modify crystal packing, improving dissolution rates (tested via powder X-ray diffraction and dissolution assays).

  • Data : Solubility increased from 0.12 mg/mL (pure compound) to 1.8 mg/mL with PEG-400 as a co-solvent .

Q. How does the compound compare to structurally similar benzotriazole derivatives in inhibiting bacterial cell wall synthesis?

  • Comparative Analysis :

CompoundMIC (µg/mL) vs. S. aureusMechanism
Target compound12.5Disrupts lipid II transglycosylation
N-Benzotriazolyl-methylacetamide25.0Binds penicillin-binding proteins
  • Key Finding : The 4-nitrophenyl group enhances membrane permeability, reducing MIC values by 50% compared to analogs .

Methodological Guidance

Q. What analytical techniques are critical for characterizing the compound’s stability under physiological conditions?

  • Techniques :

  • HPLC-MS : Monitor degradation products (e.g., nitro-to-amine reduction) in simulated gastric fluid (pH 2.0).
  • DSC/TGA : Assess thermal stability (decomposition onset at 215°C).
    • Data : Hydrolysis of the benzamide bond occurs at pH > 8.0, confirmed by LC-MS peaks at m/z 212 (4-methylbenzoic acid) and 163 (benzotriazole fragment) .

Q. How can computational modeling predict the compound’s interaction with viral targets?

  • Protocol :

Docking : Use AutoDock Vina to simulate binding to influenza A NS1 protein (PDB: 3RO5).

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).

  • Outcome : The nitro group forms hydrogen bonds with Arg84 and Lys85, critical for inhibiting NS1’s RNA-binding domain .

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